Product packaging for 3-Chlorobenzo[c]thiophene-1-carbaldehyde(Cat. No.:CAS No. 136132-56-4)

3-Chlorobenzo[c]thiophene-1-carbaldehyde

Cat. No.: B3236091
CAS No.: 136132-56-4
M. Wt: 196.65 g/mol
InChI Key: LXOSZXIBLCPNBT-UHFFFAOYSA-N
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Description

Overview of Benzo[c]thiophene (B1209120) Ring Systems and Their Synthetic Utility

Benzo[c]thiophene, also known as isobenzothiophene, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to the 'c' face (3,4-positions) of a thiophene (B33073) ring. chemicalbook.comnih.gov Structurally, it is an isomer of the more stable and more extensively studied benzo[b]thiophene. chemicalbook.comrsc.org The parent benzo[c]thiophene is less stable than benzo[b]thiophene due to a higher resonance energy (184 kJ/mol). chemicalbook.com This inherent instability makes the parent compound reactive and difficult to store, quickly decomposing in air. thieme-connect.de

However, the stability of the benzo[c]thiophene ring system is significantly enhanced by the presence of substituents, particularly at the 1- and 3-positions. chemicalbook.comthieme-connect.de The first derivative, 1,3-diphenylbenzo[c]thiophene, was synthesized in 1922, though its structure was not correctly identified until 1937. chemicalbook.com The parent compound was not isolated until 1962. chemicalbook.com

Despite their reactivity, benzo[c]thiophenes possess considerable synthetic utility. They are valuable precursors in the synthesis of complex polycyclic aromatic compounds through Diels-Alder reactions. thieme-connect.de Furthermore, they have emerged as important components in materials science. bgu.ac.il The electrochemical oxidation of benzo[c]thiophene produces poly(benzo[c]thiophene), an organic material that is both electrically conducting (approximately 50 Ω·cm⁻¹) and optically transparent in its oxidized state, a rare combination of properties. thieme-connect.de This makes benzo[c]thiophene-based materials promising for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. thieme-connect.debgu.ac.il

Significance of Halogenated Benzo[c]thiophenes as Synthetic Intermediates

The introduction of a halogen atom to a heterocyclic system is a powerful strategy in organic synthesis. nih.gov Halogens act as versatile "reactive handles," enabling a wide range of subsequent chemical modifications, most notably through metal-catalyzed cross-coupling reactions. researchgate.net This approach is crucial for the targeted synthesis of complex molecules, including bioactive compounds and advanced organic materials. researchgate.net Over 80% of commercially manufactured drugs contain or are synthesized using halogens, highlighting their importance. nih.gov

Halogenated thiophenes and their benzo-fused analogues are key synthetic intermediates. nih.govresearchgate.net For instance, 3-halobenzo[b]thiophenes, synthesized via electrophilic cyclization, serve as precursors for derivatives with potential antimicrobial properties. nih.gov The halogen not only facilitates the construction of the molecular backbone but can also modulate the final compound's biological and pharmacological properties. nih.gov

While much of the literature focuses on the benzo[b] isomer, the principles extend to halogenated benzo[c]thiophenes. The chlorine atom on a benzo[c]thiophene ring provides a site for reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of various functional groups and the construction of more elaborate molecular architectures. This makes halogenated benzo[c]thiophenes valuable building blocks for accessing novel chemical space.

Positioning of 3-Chlorobenzo[c]thiophene-1-carbaldehyde within Aromatic Heterocyclic Chemistry

The compound this compound occupies a strategic position within the field of aromatic heterocyclic chemistry due to its dual functionality. It incorporates both a halogenated benzo[c]thiophene core and a reactive carbaldehyde group.

The Halogenated Heterocyclic Core : As discussed, the 3-chloro-benzo[c]thiophene scaffold provides stability compared to the parent ring system and offers a reactive site (the C-Cl bond) for carbon-carbon and carbon-heteroatom bond formation.

The Carbaldehyde Functional Group : The aldehyde group at the 1-position is a versatile functional group that can participate in a vast array of chemical transformations. These include nucleophilic additions, Wittig reactions, and condensation reactions, such as the Claisen-Schmidt condensation to form chalcones. nih.gov It can also be oxidized to a carboxylic acid or reduced to an alcohol, further expanding its synthetic potential.

This combination of a stable, yet synthetically versatile, heterocyclic core with a highly reactive functional group makes this compound a valuable intermediate for the synthesis of a diverse range of more complex heterocyclic systems. These derived compounds could be targeted for applications in medicinal chemistry and materials science, where substituted benzothiophenes have already shown significant promise. researchgate.netnih.gov

Research Landscape and Knowledge Gaps Pertaining to the Compound

A review of the current scientific literature reveals a significant knowledge gap specifically concerning this compound. While its isomer, 3-chlorobenzo[b]thiophene-2-carbaldehyde, and its derivatives are the subject of numerous studies and synthetic reports, researchgate.netresearchgate.netchemspider.com research focused explicitly on the benzo[c] isomer is sparse.

The compound is commercially available, and basic analytical data can be found in chemical supplier databases. bldpharm.com However, there is a lack of published, in-depth research exploring its specific reactivity, optimization of reaction conditions, or the synthesis and characterization of its derivatives. The potential applications of compounds derived from this compound remain largely unexplored.

This gap presents an opportunity for future research. Systematic investigation into the reaction pathways of this bifunctional molecule could unlock novel synthetic routes to new classes of benzo[c]thiophene derivatives. Elucidating the chemical, physical, and potential biological properties of these new compounds would be a valuable contribution to heterocyclic chemistry.

Data Tables

Table 1: Properties of this compound (Data sourced from available chemical databases where applicable)

PropertyValue
IUPAC Name This compound
CAS Number 136132-56-4 bldpharm.com
Molecular Formula C₉H₅ClOS
Molecular Weight 196.65 g/mol
Appearance (Not specified in available literature)
Solubility (Not specified in available literature)

Note: Detailed experimental data such as melting point, boiling point, and spectroscopic data (NMR, IR, MS) are not widely published in peer-reviewed literature but may be available through commercial suppliers. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClOS B3236091 3-Chlorobenzo[c]thiophene-1-carbaldehyde CAS No. 136132-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-benzothiophene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-9-7-4-2-1-3-6(7)8(5-11)12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOSZXIBLCPNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SC(=C2C=C1)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 3 Chlorobenzo C Thiophene 1 Carbaldehyde

Reactions Involving the Aromatic Heterocyclic System

The reactivity of the bicyclic aromatic system in 3-Chlorobenzo[c]thiophene-1-carbaldehyde is a product of the inherent properties of the benzo[c]thiophene (B1209120) nucleus and the powerful electronic effects of its substituents. The chlorine atom acts as an electron-withdrawing group via induction but a weak electron-donating group through resonance, typically directing incoming electrophiles to the ortho and para positions. Concurrently, the carbaldehyde group is a strong electron-withdrawing and deactivating group, directing electrophiles to the meta position relative to itself. numberanalytics.com The interplay of these effects governs the feasibility and regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Pathways

The this compound ring system is significantly deactivated towards electrophilic aromatic substitution. This deactivation stems from the cumulative electron-withdrawing effects of both the 1-carbaldehyde and the 3-chloro substituents on the thiophene (B33073) moiety. Consequently, any electrophilic attack is expected to be challenging and would likely require harsh reaction conditions.

Table 1: Predicted Reactivity for Electrophilic Aromatic Substitution

Reaction Reagents Predicted Outcome
Nitration HNO₃/H₂SO₄ Very slow reaction; substitution on the benzene (B151609) ring (positions 5 or 7) expected, if any.
Halogenation Br₂/FeBr₃ Very slow reaction; substitution on the benzene ring (positions 5 or 7) expected, if any.
Friedel-Crafts Alkylation R-Cl/AlCl₃ Unlikely to proceed due to strong deactivation of the ring and potential complexation of the catalyst with the carbonyl oxygen.

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Unlikely to proceed due to strong deactivation of the ring. |

Nucleophilic Aromatic Substitution on the Chlorinated Moiety

The chlorine atom at the 3-position of the benzo[c]thiophene ring is activated towards nucleophilic aromatic substitution (NAS). This activation is due to the presence of the strong electron-withdrawing carbaldehyde group at the 1-position, which is in a position analogous to an 'ortho' relationship, capable of stabilizing the intermediate Meisenheimer complex. youtube.com

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). youtube.com In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. A variety of nucleophiles can be employed in these transformations.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product Type
Alkoxide Sodium methoxide (B1231860) (NaOMe) 3-Methoxybenzo[c]thiophene-1-carbaldehyde
Amine Ammonia (NH₃) or primary/secondary amines 3-Aminobenzo[c]thiophene-1-carbaldehyde derivatives

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)benzo[c]thiophene-1-carbaldehyde |

C-H Functionalization and Activation Strategies

Modern synthetic methods offer pathways to functionalize C-H bonds directly, bypassing the need for pre-functionalized starting materials. For the this compound system, C-H functionalization would most plausibly occur on the benzene portion of the molecule, as the thiophene ring is fully substituted. Transition metal-catalyzed reactions, particularly with palladium or rhodium, are common strategies for such transformations. acs.orgacs.orgnih.gov

These reactions typically involve the oxidative addition of a C-H bond to a metal center, followed by coupling with a reaction partner and reductive elimination to regenerate the catalyst. Given the electron-poor nature of the substrate, these reactions can provide access to a range of arylated, alkylated, or heteroarylated derivatives at positions 4, 5, 6, or 7.

Transformations at the Carbaldehyde Functional Group

The carbaldehyde group at the 1-position is a versatile functional handle, readily undergoing a variety of oxidation and reduction reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, 3-Chlorobenzo[c]thiophene-1-carboxylic acid. This transformation can be achieved using a range of oxidizing agents. researchgate.netlibretexts.org The choice of reagent can depend on the desired reaction conditions (acidic, basic, or neutral) and the tolerance of other functional groups in the molecule.

Table 3: Common Reagents for the Oxidation of the Carbaldehyde Group

Oxidizing Agent Typical Conditions Product
Potassium permanganate (B83412) (KMnO₄) Basic, then acidic workup 3-Chlorobenzo[c]thiophene-1-carboxylic acid
Chromic acid (H₂CrO₄) Acidic (Jones oxidation) 3-Chlorobenzo[c]thiophene-1-carboxylic acid
Silver(I) oxide (Ag₂O) Ammoniacal solution (Tollens' reagent) 3-Chlorobenzo[c]thiophene-1-carboxylic acid salt

| Hydrogen peroxide (H₂O₂) | Basic conditions | 3-Chlorobenzo[c]thiophene-1-carboxylic acid |

Reduction Reactions to Alcohols and Methyl Groups

The carbaldehyde group is susceptible to reduction to either a primary alcohol or a methyl group, depending on the reagents and reaction conditions employed.

Reduction to Alcohol: The partial reduction of the aldehyde to a primary alcohol, (3-Chlorobenzo[c]thiophen-1-yl)methanol, is typically achieved with high efficiency using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, while the more reactive lithium aluminum hydride (LiAlH₄) can also be used. wordpress.com

Reduction to Methyl Group: The complete reduction of the aldehyde to a methyl group, yielding 3-Chloro-1-methylbenzo[c]thiophene, requires more forceful conditions. Two classical methods for this deoxygenation are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by elimination of nitrogen gas under strongly basic conditions at high temperatures. byjus.comalfa-chemistry.comjk-sci.com While effective, the harsh basic conditions might pose a risk of nucleophilic substitution of the chloro group.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgunacademy.comgeeksforgeeks.org It is performed under strongly acidic conditions, which could potentially affect the stability of the thiophene ring.

Table 4: Reagents for the Reduction of the Carbaldehyde Group

Reaction Type Reagent(s) Product
Reduction to Alcohol Sodium borohydride (NaBH₄) (3-Chlorobenzo[c]thiophen-1-yl)methanol
Reduction to Alcohol Lithium aluminum hydride (LiAlH₄) (3-Chlorobenzo[c]thiophen-1-yl)methanol
Reduction to Methyl Group Hydrazine (N₂H₄), KOH, heat (Wolff-Kishner) 3-Chloro-1-methylbenzo[c]thiophene

| Reduction to Methyl Group | Zinc amalgam (Zn(Hg)), conc. HCl (Clemmensen) | 3-Chloro-1-methylbenzo[c]thiophene |

Condensation Reactions and Imine Formation

The aldehyde functional group of this compound is a primary site for condensation reactions, most notably with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond.

The reaction of heteroaromatic aldehydes, such as thiophene-carbaldehydes, with iminophosphoranes has been shown to produce the corresponding imines. nih.gov For instance, reactions with furan- and thiophene-carbaldehydes at 60°C typically yield trans imines, while higher temperatures can lead to a mixture of cis and trans isomers. nih.gov The presence of electron-withdrawing groups, like a nitro group, on the heterocyclic ring can favor the formation of only the trans imine. nih.gov This suggests that the electronic properties of the benzo[c]thiophene ring system and the chloro-substituent will influence the reactivity and stereochemical outcome of imine formation from this compound.

The general reaction scheme is as follows:

R-NH₂ + OHC-[3-Cl-Benzo[c]thiophene] → R-N=CH-[3-Cl-Benzo[c]thiophene] + H₂O

These condensation reactions are fundamental in constructing more complex molecules, where the resulting imine can be used as an intermediate for further functionalization or as the final target molecule in the synthesis of various heterocyclic systems.

Derivatization to Other Carbonyl Derivatives (e.g., Acetals, Oximes)

The carbonyl group of this compound can be converted into a variety of other carbonyl derivatives, expanding its synthetic utility. Common derivatives include acetals and oximes, which can serve as protecting groups or as functional moieties in their own right. nih.govmasterorganicchemistry.comlibretexts.org

Oxime Formation: Oximes are synthesized by the condensation reaction of the aldehyde with hydroxylamine (B1172632) (NH₂OH) or its salts. nih.gov This reaction is analogous to imine formation. The nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbon, and subsequent dehydration yields the oxime, which contains a C=N-OH functional group. nih.gov Oximes are important in medicinal chemistry and can serve as precursors for other functional groups. nih.gov For example, oximes derived from thiophene-3-carbaldehyde have been synthesized and studied. nih.gov

Table 1: Common Carbonyl Derivatives of this compound
DerivativeReactant(s)Key ConditionsFunctional Group Formed
AcetalAlcohol (e.g., Methanol, Ethylene Glycol)Acid Catalyst (e.g., TsOH)R₂C(OR')₂
OximeHydroxylamine (NH₂OH)Mild acid or baseC=N-OH

Cross-Coupling Reactions Involving the C-Cl Bond at Position 3

The chloro-substituent at the 3-position of the benzo[c]thiophene ring is a key handle for carbon-carbon bond formation through various transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems have enabled their effective use in these transformations. researchgate.netharvard.edu

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium catalysts are extensively used to activate the C-Cl bond for cross-coupling reactions. researchgate.net

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. harvard.edunih.gov This reaction has been successfully applied to synthesize aryl-substituted thiophenes. mdpi.comresearchgate.net For the coupling of this compound, the reaction would involve an aryl- or vinyl-boronic acid in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial, with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) often being required to facilitate the challenging oxidative addition of the palladium(0) species to the relatively inert C-Cl bond. harvard.edunih.gov

Sonogashira Reaction: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to produce substituted alkynes. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base like an amine. wikipedia.orgorganic-chemistry.org This methodology has been employed for the synthesis of various benzothiophene (B83047) derivatives. researchgate.net The reaction of this compound with a terminal alkyne would yield a 3-alkynylbenzo[c]thiophene derivative, a valuable intermediate for constructing more complex conjugated systems. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. researchgate.netorganic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base3-Arylbenzo[c]thiophene
SonogashiraR-C≡CHPd(0) catalyst, Cu(I) co-catalyst, Base3-Alkynylbenzo[c]thiophene

Nickel-Catalyzed Reactions

Nickel catalysts represent a more cost-effective alternative to palladium for cross-coupling reactions and are particularly effective in activating C-Cl bonds. researchgate.net While less common than palladium systems for Sonogashira couplings, nickel catalysis is well-established for Suzuki-Miyaura type reactions involving aryl chlorides. researchgate.netnih.gov The mechanism of nickel-catalyzed reactions is similar to that of palladium, proceeding through an oxidative addition-transmetalation-reductive elimination cycle. The unique electronic properties of nickel often lead to different reactivity and selectivity profiles compared to palladium, providing a complementary tool for synthetic chemists.

Mechanistic Insights into Catalytic Transformations

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, involves a catalytic cycle with three main steps: youtube.comyoutube.com

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl chloride (this compound), inserting into the C-Cl bond. This step forms a square planar palladium(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides. harvard.edulookchem.com

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki reaction or the alkynyl group from the copper acetylide in a Sonogashira reaction) is transferred to the palladium(II) center, displacing the halide. harvard.edu This step requires a base in the Suzuki reaction to form a more nucleophilic 'ate' complex.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.commit.edu

The efficiency and success of these catalytic transformations are highly dependent on the choice of catalyst, ligands, base, and solvent, which must be optimized for the specific substrates involved. researchgate.netmdpi.com

Ring-Opening and Rearrangement Reactions (if specific to this compound class)

While the benzo[c]thiophene core is aromatic, it is less stable than its benzo[b]thiophene isomer. chemicalbook.com This lower stability can make it susceptible to ring-opening or rearrangement reactions under certain conditions. For instance, studies on related fused thiophene systems have shown that organolithium reagents can add to the sulfur atom, inducing a ring-opening of the thiophene moiety to form ortho-substituted aryl sulfides. researchgate.net Another documented reaction for the benzo[c] heterocycle class is oxidative ring-opening. The treatment of 1,3-diarylbenzo[c]furans, an analogous oxygen-containing system, with meta-chloroperoxybenzoic acid (m-CPBA) leads to the cleavage of the heterocyclic ring to afford 1,2-diaroylbenzenes. acs.org While not specifically documented for this compound itself, such reactivity highlights potential transformation pathways for this class of compounds under specific and often forceful reaction conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies for Complex Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can differentiate between compounds with the same nominal mass but different elemental compositions.

For 3-Chlorobenzo[c]thiophene-1-carbaldehyde (C₉H₅ClOS), HRMS would be used to verify its elemental composition. The presence of chlorine and sulfur, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl and ³²S/³⁴S), would produce a unique isotopic signature in the mass spectrum, further confirming the compound's identity. Techniques like electrospray ionization (ESI) are often employed for such analyses. While specific experimental data for this compound is not publicly documented, the analysis of a related compound, benzo[b]thiophene-3-carbaldehyde, demonstrates the use of mass spectrometry to confirm the expected molecular ion. juniperpublishers.com

Table 1: Expected HRMS Data for this compound

Formula Species Calculated m/z
C₉H₅³⁵ClOS [M+H]⁺ 195.9771

Note: The data in this table is calculated based on the chemical formula and has not been experimentally verified from public sources.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and multi-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to map the connectivity of atoms.

For this compound, ¹H NMR would reveal the chemical shifts, integration, and coupling constants for the five protons: one aldehyde proton and four aromatic protons on the benzene (B151609) ring. The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift (typically 9-10 ppm). The aromatic protons would exhibit a complex splitting pattern determined by their positions relative to each other and the chloro-substituent.

¹³C NMR would identify the nine distinct carbon atoms, including the carbonyl carbon of the aldehyde (typically 180-195 ppm), the carbon bearing the chlorine atom, and the other carbons of the fused ring system. juniperpublishers.com Two-dimensional NMR experiments like H-H COSY would establish proton-proton couplings, while HSQC and HMBC would correlate protons with their directly attached carbons and more distant carbons, respectively, allowing for the complete and unambiguous assignment of the entire molecular framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted Chemical Shift (ppm) Rationale
Aldehyde Proton (-CHO) ~10.0 Highly deshielded proton attached to a carbonyl group.
Aromatic Protons ~7.5 - 8.5 Range typical for benzothiophene (B83047) systems, with specific shifts influenced by the electron-withdrawing aldehyde and chloro groups. juniperpublishers.comchemicalbook.com
Aldehyde Carbonyl (C=O) ~185 Characteristic range for aldehyde carbons. juniperpublishers.com

Note: The data in this table represents expected values based on general principles and data for analogous compounds; it has not been experimentally verified from public sources.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically found between 1670 and 1700 cm⁻¹. mdpi.comresearchgate.net Other key absorbances would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C in-ring stretching vibrations (1400-1600 cm⁻¹), and vibrations corresponding to the C-S bond within the thiophene (B33073) ring. researchgate.netcore.ac.uk The C-Cl stretch would also be present, typically in the 600-800 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the C=O stretch is often weaker in Raman than in IR, the aromatic ring and C-S vibrations are typically strong and can be very informative for characterizing the heterocyclic core. nih.gov

Table 3: Expected Key Vibrational Frequencies for this compound

Functional Group Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3000 - 3100 FT-IR, Raman
Aldehyde C-H Stretch ~2820 and ~2720 (often two weak bands) FT-IR
Carbonyl C=O Stretch 1670 - 1700 FT-IR (Strong)
Aromatic C=C Stretch 1400 - 1600 FT-IR, Raman
C-S Stretch 600 - 800 FT-IR, Raman

Note: This data is based on typical functional group frequencies and has not been experimentally verified from public sources for this specific compound. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields exact bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray diffraction would confirm the planarity of the benzo[c]thiophene (B1209120) ring system and determine the conformation of the aldehyde group relative to the ring. It would also reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π–π stacking or halogen bonding. While crystallographic data for this specific molecule is not available, studies on other benzothiophene derivatives demonstrate the power of this technique to resolve complex structures and even disorder within the crystal. juniperpublishers.comnih.gov The parent benzo[c]thiophene system has been studied by X-ray diffraction, confirming its ortho-quinonoid character. chemicalbook.com

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is a primary method for determining the purity of non-volatile organic compounds. A specific method would be developed using an appropriate stationary phase (e.g., C18) and mobile phase to achieve good separation. The purity would be calculated from the relative area of the peak corresponding to this compound. Chemical vendors often use HPLC to certify the purity of their products, with typical purities exceeding 95%. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The sample is vaporized and separated on a GC column before being detected by a mass spectrometer. GC provides a retention time characteristic of the compound under specific conditions, while the MS provides its mass spectrum, offering a dual confirmation of identity. This technique is also highly effective for identifying and quantifying volatile impurities. chemicalbook.com

Computational and Theoretical Investigations of 3 Chlorobenzo C Thiophene 1 Carbaldehyde

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic nature of molecules. Such studies for 3-Chlorobenzo[c]thiophene-1-carbaldehyde would be invaluable for predicting its reactivity and stability.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical indicators of a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). For this compound, an FMO analysis would pinpoint the likely sites for electrophilic and nucleophilic attack, offering predictions about its behavior in chemical reactions. A hypothetical data table for such an analysis would include the energies of the HOMO, LUMO, and the resulting HOMO-LUMO gap, which is a key indicator of molecular stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Hypothetical Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap 4.7

Note: The values in this table are purely illustrative and are not based on actual calculations.

Investigations into the electron density distribution would reveal the charge distribution across the this compound molecule. This, in turn, would allow for the generation of a Molecular Electrostatic Potential (MEP) map. An MEP map visualizes the electrostatic potential on the electron density surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. Such a map would be crucial for understanding intermolecular interactions and predicting the sites most susceptible to electrostatic interactions.

Mechanistic Studies of Reaction Pathways Using Computational Models

Computational models are powerful tools for elucidating the step-by-step mechanisms of chemical reactions. For this compound, these studies could explore various transformations, such as nucleophilic additions to the carbaldehyde group or substitutions on the thiophene (B33073) ring.

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models can incorporate the effects of different solvents, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). Studying solvent effects on the reactions of this compound would provide a more realistic understanding of its chemical behavior in a laboratory setting.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would reveal its conformational landscape—the various shapes the molecule can adopt and their relative energies. Furthermore, simulating multiple molecules would allow for the study of intermolecular interactions, providing a molecular-level understanding of the substance's bulk properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical calculations, often employing Density Functional Theory (DFT), can provide valuable insights into the molecular structure and electronic environment of a compound. For a molecule like this compound, such predictions would be instrumental in confirming its synthesized structure and understanding the influence of the chloro and carbaldehyde substituents on the benzo[c]thiophene (B1209120) core.

However, a thorough review of scientific literature reveals a notable absence of specific computational studies focused on predicting the spectroscopic parameters of this compound. While research on related benzo[b]thiophene and other thiophene derivatives exists, direct theoretical data for this particular isomer is not publicly available. arabjchem.orgchemenu.comresearchgate.net

In a typical study, researchers would use computational methods to calculate parameters like ¹H and ¹³C NMR chemical shifts. These predicted values would then be compared against experimentally obtained spectra for validation. A strong correlation between the predicted and experimental data would serve to confirm the structural assignment of the molecule. arabjchem.org For instance, a study on benzo[b]thiophene-2-carbaldehyde derivatives successfully used spectroscopic techniques (FTIR, UV-VIS, ¹H NMR, and ¹³C NMR) alongside quantum chemical calculations to characterize the synthesized compounds. arabjchem.org

Similarly, the prediction of IR spectra can help in identifying characteristic vibrational modes. For this compound, computational analysis would be expected to pinpoint the stretching frequencies of the carbonyl group (C=O) in the carbaldehyde and the C-Cl bond, providing a theoretical basis for the interpretation of experimental IR spectra.

Hypothetical Predicted vs. Experimental Spectroscopic Data

Below is a template illustrating how predicted and experimental spectroscopic data for this compound would be presented. Note: The values in this table are hypothetical examples and are not based on actual published data for this specific compound, as such data is not available.

ParameterPredicted Value (Hypothetical)Experimental Value (Not Available)
¹H NMR (ppm)
Aldehyde H9.5 - 10.5-
Aromatic H's7.0 - 8.5-
¹³C NMR (ppm)
Carbonyl C185 - 195-
C-Cl125 - 135-
Aromatic C's120 - 150-
IR (cm⁻¹)
C=O Stretch1680 - 1710-
C-Cl Stretch700 - 800-

Structure-Reactivity Relationship (SAR) Modeling within Defined Chemical Contexts

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry and materials science for designing new molecules with desired properties. These studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity.

For this compound, SAR or QSAR studies would be highly valuable. For example, in a medicinal chemistry context, researchers might investigate a series of substituted benzo[c]thiophene-1-carbaldehydes to understand how different substituents at various positions on the ring system affect a particular biological activity, such as anticancer or antimicrobial efficacy. The insights gained could guide the synthesis of more potent and selective drug candidates.

Despite the potential utility, specific SAR or QSAR modeling studies for this compound are not found in the reviewed literature. The existing research on benzothiophene (B83047) derivatives primarily focuses on the benzo[b]thiophene isomer. molaid.comcore.ac.ukacs.org For instance, QSAR studies have been conducted on benzo[b]thiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase, identifying key molecular features that influence their inhibitory activity. molaid.com Another study focused on benzo[b]thienyl hydroxamic acids as histone deacetylase (HDAC) inhibitors, developing a QSAR model to guide the design of new anticancer agents. core.ac.uk

These studies on related compounds highlight the methodologies that could be applied to this compound if a series of analogues with corresponding activity data were available. The process would typically involve:

Data Set Generation: Synthesizing a library of compounds based on the this compound scaffold with varied substituents.

Biological/Reactivity Testing: Evaluating the compounds for a specific activity (e.g., enzyme inhibition, cell toxicity, or chemical reactivity).

Descriptor Calculation: Using computational software to calculate a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties).

Model Development: Employing statistical methods to build a mathematical model that correlates the descriptors with the observed activity.

Illustrative SAR Table for a Hypothetical Series

The following table provides a template for how SAR data for a series of hypothetical analogues of this compound might be presented. Note: The compounds and activity data are purely illustrative, as no such study has been published for this specific chemical series.

Compound (Hypothetical Analogue)R¹-SubstituentR²-SubstituentBiological Activity (e.g., IC₅₀, µM) (Hypothetical)
This compoundHH10.5
3-Chloro-5-methoxybenzo[c]thiophene-1-carbaldehydeOCH₃H5.2
3-Chloro-6-nitrobenzo[c]thiophene-1-carbaldehydeHNO₂15.8
3,5-Dichlorobenzo[c]thiophene-1-carbaldehydeClH8.1

This hypothetical data would suggest that an electron-donating group like methoxy (B1213986) at the 5-position enhances activity, while an electron-withdrawing nitro group at the 6-position diminishes it. Such insights are fundamental to rational drug design and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chlorobenzo[c]thiophene-1-carbaldehyde?

  • Methodology : The compound can be synthesized via palladium-catalyzed C–H/C–H or C–H/S–H coupling cascades. For example, Samanta and Antonchick (2011) demonstrated the use of Pd(II) catalysts to construct the benzo[c]thiophene core, followed by formylation and chlorination steps to introduce the aldehyde and chlorine substituents .
  • Key Considerations : Reaction optimization (e.g., ligand choice, solvent, temperature) is critical for regioselectivity. Characterization via ¹H NMR and IR spectroscopy confirms the aldehyde group (C=O stretch at ~1700 cm⁻¹) and chlorine substitution .

Q. How is the structure of this compound validated experimentally?

  • Analytical Workflow :

  • ¹H NMR : Aromatic protons in the benzo[c]thiophene ring appear as multiplets between δ 7.5–8.5 ppm. The aldehyde proton resonates as a singlet near δ 10.0 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₉H₅ClOS: 196.9804) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths and angles, particularly for the thiophene-aldehyde moiety .

Q. What are the primary applications of this compound in heterocyclic chemistry?

  • Functionalization : The aldehyde group serves as a reactive site for condensation reactions. For example, reacting with thiosemicarbazide forms thiosemicarbazone derivatives, which are precursors to triazoles and thiazoles (e.g., via cyclization with chloroacetyl chloride) .
  • Biological Probes : Derivatives of this compound exhibit antioxidant activity, as shown in DPPH radical scavenging assays (IC₅₀ values ≤ 50 μM for thiazole derivatives) .

Advanced Research Questions

Q. How do catalytic systems influence the efficiency of benzo[c]thiophene synthesis?

  • Case Study : Pd(II)/Cu(I) co-catalysts enable tandem C–H activation and sulfur incorporation, achieving yields >75% for the benzo[c]thiophene core. However, electron-withdrawing groups (e.g., Cl) can reduce catalytic turnover due to steric hindrance .
  • Data Contradiction : While Pd(OAc)₂ is widely used, Inamoto et al. (2008) reported higher yields with PdCl₂(PPh₃)₂ in chlorinated solvents (e.g., DCE), suggesting solvent-catalyst compatibility impacts reaction kinetics .

Q. What mechanistic insights explain regioselectivity in chlorination and formylation?

  • Electrophilic Aromatic Substitution (EAS) : Chlorination at the 3-position is favored due to directing effects of the thiophene sulfur. DFT studies suggest the aldehyde group deactivates the ring, directing Cl to the meta position relative to the sulfur .
  • Formylation Pathways : Vilsmeier-Haack formylation (POCl₃/DMF) introduces the aldehyde group, with the thiophene’s electron-rich π-system facilitating electrophilic attack .

Q. How can structural modifications enhance the bioactivity of derivatives?

  • Structure-Activity Relationship (SAR) :

DerivativeModificationBioactivity (IC₅₀, DPPH)
ThiazoleC=S addition28 μM
TriazoleN–N linkage42 μM
  • Thiazole derivatives show superior antioxidant activity due to sulfur’s radical-stabilizing effects. Further optimization via halogenation (e.g., adding F or Br) may improve membrane permeability .

Q. What challenges arise in characterizing reactive intermediates during synthesis?

  • Transient Species : The thiosemicarbazone intermediate (from aldehyde-thiosemicarbazide condensation) is prone to tautomerism, complicating NMR interpretation. Low-temperature ¹³C NMR (−40°C) stabilizes the imine form for accurate assignment .
  • Byproduct Analysis : GC-MS detects side products like hydrazones (from overcondensation), requiring column chromatography (silica gel, hexane/EtOAc) for purification .

Data Contradiction Resolution

  • Example : Conflicting reports on catalytic efficiency in C–H activation (e.g., Pd(II) vs. Ru(II) systems).
    • Resolution : Compare turnover numbers (TON) under standardized conditions (solvent, substrate ratio). Pd(II) systems typically outperform Ru(II) in sulfur-containing substrates due to stronger S→Pd coordination .

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Feasible Synthetic Routes

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3-Chlorobenzo[c]thiophene-1-carbaldehyde
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Reactant of Route 2
3-Chlorobenzo[c]thiophene-1-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.